molecular formula C14H13NO2 B595783 4-[3-(N-METHYLAMINOCARBONYL)PHENYL]PHENOL CAS No. 1261943-49-0

4-[3-(N-METHYLAMINOCARBONYL)PHENYL]PHENOL

Cat. No.: B595783
CAS No.: 1261943-49-0
M. Wt: 227.263
InChI Key: PDBNFODZMCQSQY-UHFFFAOYSA-N
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Description

4-[3-(N-Methylaminocarbonyl)phenyl]phenol (CAS: 1261943-49-0) is a phenolic compound featuring a phenylphenol backbone substituted with an N-methylaminocarbonyl group at the 3-position of the distal phenyl ring (Figure 1). This compound is cataloged by Hunan Huateng Pharmaceutical Co., Ltd. (), suggesting its relevance in medicinal intermediates or organic synthesis.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-15-14(17)12-4-2-3-11(9-12)10-5-7-13(16)8-6-10/h2-9,16H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBNFODZMCQSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683537
Record name 4'-Hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-49-0
Record name 4'-Hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[3-(N-Methylaminocarbonyl)phenyl]phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

4-[3-(N-Methylaminocarbonyl)phenyl]phenol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[3-(N-Methylaminocarbonyl)phenyl]phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(N-Methylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The hydroxyl and methylaminocarbonyl groups play crucial roles in its binding affinity and reactivity with target molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

  • Phenol group: Provides acidity and hydrogen-bonding capability.
  • Aromatic system : Enhances stability and π-π stacking interactions.

Comparison with Structurally Similar Compounds

Structural Isomers

2-[3-(N-Methylaminocarbonyl)phenyl]phenol (CAS: 1261943-43-4) is a positional isomer of the target compound, differing in the substitution pattern: the phenol group is at the 2-position instead of the 4-position ().

Compound Name CAS Number Substituent Position Key Functional Group Reference
4-[3-(N-Methylaminocarbonyl)phenyl]phenol 1261943-49-0 4-position (phenol) N-Methylaminocarbonyl
2-[3-(N-Methylaminocarbonyl)phenyl]phenol 1261943-43-4 2-position (phenol) N-Methylaminocarbonyl

Impact of Substitution :

  • 4-Substitution: Maximizes resonance stabilization of the phenol group.
  • 2-Substitution : Introduces steric hindrance near the hydroxyl group, possibly reducing reactivity.

Halogenated Derivatives

3-Chloro-5-[3-(N-Methylaminocarbonyl)phenyl]phenol (CAS: 1262003-10-0) replaces a hydrogen atom on the phenol ring with a chloro group (). Halogenation enhances lipophilicity and may improve membrane permeability in drug candidates.

Compound Name CAS Number Substituents Key Functional Groups Reference
This compound 1261943-49-0 None (unmodified phenol ring) Phenol, N-methylaminocarbonyl
3-Chloro-5-[3-(N-Methylaminocarbonyl)phenyl]phenol 1262003-10-0 Chloro, hydroxyl Phenol, N-methylaminocarbonyl

Functional Implications :

  • Bioactivity : Halogenation is a common strategy in drug design to enhance binding affinity and metabolic stability.

Functional Group Variants

Methylcarbamate Derivatives (e.g., Phenol, 3-(1-methylethyl)-, methylcarbamate; CAS: 64-00-6) replace the amide group with a carbamate (). Carbamates are hydrolytically stable compared to amides, making them favorable in prodrug formulations.

Compound Name CAS Number Functional Group Key Properties Reference
This compound 1261943-49-0 Amide (-NH(C=O)CH₃) Polar, hydrogen-bonding
3-Isopropylphenyl methylcarbamate 64-00-6 Carbamate (-O(C=O)NHCH₃) Hydrolytic stability

Comparison of Functional Groups :

  • Amides : Participate in strong hydrogen bonding but are susceptible to enzymatic cleavage.
  • Carbamates : More resistant to hydrolysis, extending half-life in biological systems.

Characterization Techniques :

  • NMR Spectroscopy : Used to confirm substitution patterns ().
  • Mass Spectrometry (HRMS) : Validates molecular weight and elemental composition ().

Biological Activity

4-[3-(N-Methylaminocarbonyl)phenyl]phenol, a phenolic compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

The biological activity of this compound primarily involves the modulation of cellular pathways associated with cancer cell proliferation, apoptosis, and migration. Studies indicate that this compound may exert its effects through the following mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HT-1080 (fibrosarcoma) cells, with IC50 values indicating significant cytotoxicity at micromolar concentrations .
  • Induction of Apoptosis : Treatment with this compound leads to an increase in the Bax/Bcl-2 ratio, suggesting a shift towards pro-apoptotic signaling pathways . This effect is mediated through mitochondrial pathways, enhancing caspase activity which is pivotal in executing apoptosis.
  • Reduction of Invasiveness : The compound significantly reduces the migratory potential of cancer cells by downregulating matrix metalloproteinases (MMP-2 and MMP-9), which are critical for extracellular matrix degradation and tumor invasion .

Research Findings

Several studies have investigated the biological activity of this compound, yielding promising results:

StudyCell LineIC50 (µM)Mechanism
Zhang et al. (2022)MCF-764-128Inhibition of proliferation and migration
Kim et al. (2015)HT-1080>200Induction of apoptosis via mitochondrial pathways
Wang et al. (2021)A549 (lung cancer)25Anti-migratory effects

Case Study: Anticancer Activity
In a notable study by Zhang et al., the compound demonstrated potent anticancer activity against human breast cancer cells (MCF-7). The researchers reported that treatment with concentrations between 64 µM and 128 µM resulted in significant cell death, corroborated by increased expression of TIMP-1 and -2, which inhibit MMPs involved in cell migration .

Additional Findings

Further investigations into the compound's effects on other cancer types have shown that it also exhibits activity against non-small-cell lung cancer (A549) and pancreatic cancer cells (PANC-1), with effective concentrations leading to approximately 50% cell death at 25 µg/mL and 20 µM, respectively .

Safety Profile

While the biological efficacy is promising, it is essential to consider the safety profile of this compound. Preliminary toxicity assessments indicate that at higher concentrations (>250 µM), the compound does not induce general toxicity in HT-1080 cells, suggesting a favorable safety margin for further studies .

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